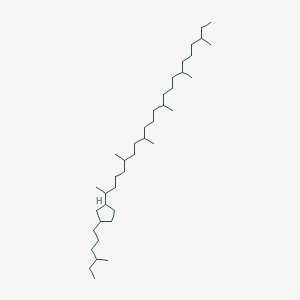
1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane likely involves multiple steps, including:
Alkylation: Introduction of the 4-methylhexyl group to the cyclopentane ring.
Methylation: Addition of methyl groups to the tricosane chain.
Cyclization: Formation of the cyclopentane ring if not already present.
Industrial Production Methods
Industrial production might involve:
Catalytic processes: Using catalysts to facilitate the addition of alkyl and methyl groups.
High-pressure reactions: To ensure the proper formation of the cyclopentane ring and attachment of long alkyl chains.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction reactions could lead to the formation of simpler hydrocarbons.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens or other nucleophiles.
Major Products
Oxidation products: Alcohols, ketones, or carboxylic acids.
Reduction products: Simpler hydrocarbons.
Substitution products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst or a catalyst precursor in organic reactions.
Material Science:
Biology
Biochemical Studies: Investigating its interactions with biological molecules.
Medicine
Drug Development: Exploring its potential as a pharmaceutical compound.
Industry
Lubricants: Due to its long alkyl chains, it might be used in the formulation of lubricants.
Surfactants: Potential use in the production of surfactants.
Mechanism of Action
The mechanism by which 1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane exerts its effects would depend on its specific applications. For instance:
Catalysis: It might act by providing a surface for reactions to occur.
Biological interactions: It could interact with cell membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Other compounds with similar cyclopentane structures.
Long-chain hydrocarbons: Compounds with long alkyl chains and multiple methyl groups.
Uniqueness
Structural complexity: The combination of a cyclopentane ring with long, branched alkyl chains makes it unique.
Its unique structure could lead to specific applications not possible with simpler compounds.
Properties
CAS No. |
65271-87-6 |
|---|---|
Molecular Formula |
C40H80 |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
1-(4-methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-yl)cyclopentane |
InChI |
InChI=1S/C40H80/c1-10-32(3)17-12-19-34(5)20-13-21-35(6)22-14-23-36(7)27-28-37(8)24-15-25-38(9)40-30-29-39(31-40)26-16-18-33(4)11-2/h32-40H,10-31H2,1-9H3 |
InChI Key |
HRRJKPHLGCQXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC1CCC(C1)C(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
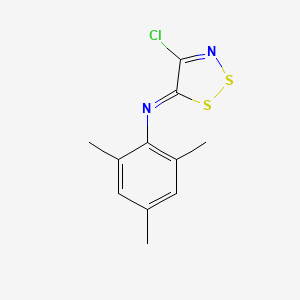
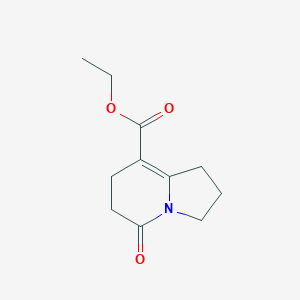
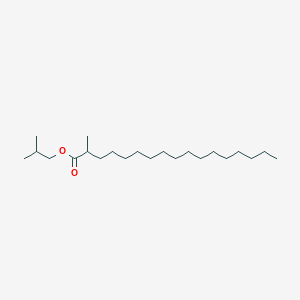
stannane](/img/structure/B14472292.png)
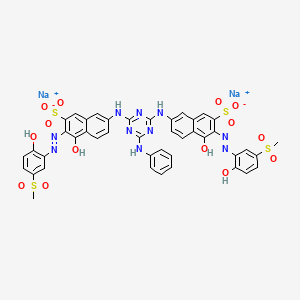
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
